1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
- Imidazole derivatives have been studied for their antitumor properties. For example, Stevens et al. (1984) discussed the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones with broad-spectrum antitumor activity, suggesting the potential of imidazole derivatives in cancer therapy (Stevens et al., 1984).
Synthetic Methodologies
- Bhaskar et al. (2019) synthesized 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, showcasing a "one-pot" reductive cyclization method. This research highlights the synthetic versatility of imidazole derivatives, which could be relevant for synthesizing the compound (Bhaskar et al., 2019).
Structural Analyses
- Richter et al. (2023) reported on the crystal and molecular structures of a related benzimidazole derivative, offering insights into the structural characterization crucial for understanding the biological activities and interactions of such compounds (Richter et al., 2023).
Properties
IUPAC Name |
1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-3-10-24(11-4-20)31-28(34)26-18-32(19-29-26)17-22-5-12-23(13-6-22)30-27(33)16-9-21-7-14-25(35-2)15-8-21/h3-8,10-15,18-19H,9,16-17H2,1-2H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJAMQLKYBAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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